Cas no 2383647-27-4 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid
- EN300-1718398
- 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid
- 2383647-27-4
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- インチ: 1S/C22H18N2O4/c25-21(26)20-14(6-5-11-23-20)12-24-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26)
- InChIKey: NKSGXWYEKZJMOR-UHFFFAOYSA-N
- SMILES: O(C(NCC1=CC=CN=C1C(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 374.12665706g/mol
- 同位素质量: 374.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 547
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 88.5Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1718398-0.25g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid |
2383647-27-4 | 0.25g |
$1948.0 | 2023-09-20 | ||
Enamine | EN300-1718398-0.1g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid |
2383647-27-4 | 0.1g |
$1863.0 | 2023-09-20 | ||
Enamine | EN300-1718398-5.0g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid |
2383647-27-4 | 5g |
$3562.0 | 2023-05-25 | ||
Enamine | EN300-1718398-10.0g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid |
2383647-27-4 | 10g |
$5283.0 | 2023-05-25 | ||
Enamine | EN300-1718398-1g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid |
2383647-27-4 | 1g |
$2118.0 | 2023-09-20 | ||
Enamine | EN300-1718398-5g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid |
2383647-27-4 | 5g |
$6140.0 | 2023-09-20 | ||
Enamine | EN300-1718398-1.0g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid |
2383647-27-4 | 1g |
$1229.0 | 2023-05-25 | ||
Enamine | EN300-1718398-0.5g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid |
2383647-27-4 | 0.5g |
$2033.0 | 2023-09-20 | ||
Enamine | EN300-1718398-10g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid |
2383647-27-4 | 10g |
$9105.0 | 2023-09-20 | ||
Enamine | EN300-1718398-0.05g |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid |
2383647-27-4 | 0.05g |
$1779.0 | 2023-09-20 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acidに関する追加情報
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 2383647-27-4, known as 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a fluorenylmethoxycarbonyl (Fmoc) group with a pyridine ring and a carboxylic acid moiety. The Fmoc group, a well-known protecting group in peptide synthesis, adds a layer of functionality to this molecule, making it versatile for various applications.
Recent studies have highlighted the potential of this compound in drug delivery systems. The Fmoc group plays a crucial role in controlling the release of bioactive molecules due to its pH-responsive properties. Researchers have demonstrated that the Fmoc moiety can be cleaved under specific acidic conditions, making this compound an ideal candidate for designing stimuli-responsive drug delivery vehicles. This property has been extensively explored in the context of targeted cancer therapy, where controlled drug release is paramount.
In addition to its role in drug delivery, this compound has shown promise in the field of materials science. The pyridine ring within its structure contributes to its aromaticity and stability, making it suitable for applications in organic electronics. Recent advancements have utilized this compound as a building block for constructing functional materials, such as conductive polymers and organic semiconductors. Its ability to form stable π-conjugated systems has been leveraged to enhance the performance of organic light-emitting diodes (OLEDs) and photovoltaic devices.
The synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the Fmoc group through nucleophilic acyl substitution and subsequent coupling reactions to attach it to the pyridine ring. The carboxylic acid moiety is typically introduced via oxidation or hydrolysis reactions, ensuring the final product's stability and functionality.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided insights into its molecular geometry, electronic properties, and intermolecular interactions. For instance, X-ray crystallography has revealed that the molecule adopts a planar conformation due to the aromaticity of both the Fmoc and pyridine rings, which enhances its electronic communication properties.
Looking ahead, ongoing research is focused on expanding the applications of this compound in biotechnology and nanotechnology. Its ability to act as a versatile linker or modifier in biomolecular conjugates has opened new avenues for developing advanced biosensors and diagnostic tools. Furthermore, its potential as a precursor for synthesizing more complex molecules continues to be explored, with particular emphasis on creating materials with tailored electronic and mechanical properties.
In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid represents a significant advancement in modern organic chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool across multiple disciplines. As scientific understanding of this compound deepens, it is expected to play an increasingly important role in driving innovation in drug delivery systems, materials science, and beyond.
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